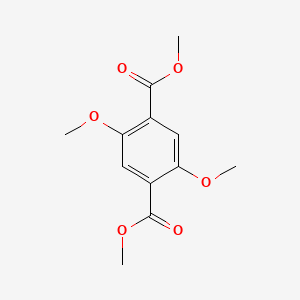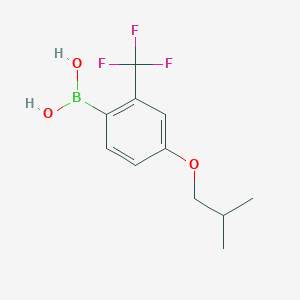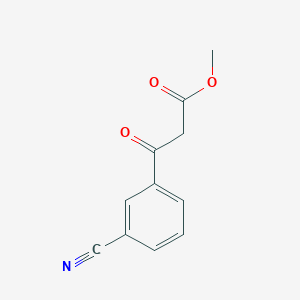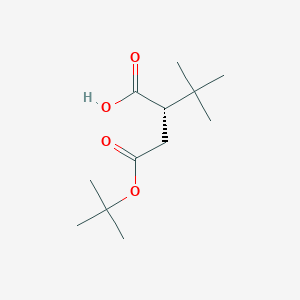
Dimethyl 2,5-dimethoxyterephthalate
概要
説明
Dimethyl 2,5-dimethoxyterephthalate is an organic compound with the molecular formula C12H14O6 It is a dimethyl ester derivative of 2,5-dimethoxyterephthalic acid
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 2,5-dimethoxyterephthalate can be synthesized through a two-step melt polycondensation process. The first step involves the transesterification of this compound with 1,6-hexanediol in the presence of antimony trioxide as a catalyst. This reaction is typically carried out at elevated temperatures to facilitate the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of bio-sourced organic acids and polysaccharide-derived diols. The process aims to replace petroleum-based polyesters with fully bio-based copolyesters, enhancing the sustainability and biodegradability of the resulting materials .
化学反応の分析
Types of Reactions
Dimethyl 2,5-dimethoxyterephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids and bases.
Major Products
The major products formed from these reactions include various derivatives of terephthalic acid, such as 2,5-dihydroxyterephthalic acid and its esters .
科学的研究の応用
Dimethyl 2,5-dimethoxyterephthalate has several applications in scientific research:
Polymer Chemistry: It is used in the synthesis of high-performance polyesters and copolyesters, which are investigated for their thermal and mechanical properties.
Materials Science: The compound serves as a linker in the formation of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, catalysis, and luminescence.
Biodegradable Materials: Research focuses on developing bio-based copolyesters with enhanced biodegradability, making them suitable for environmentally friendly applications.
作用機序
The mechanism by which dimethyl 2,5-dimethoxyterephthalate exerts its effects is primarily related to its chemical structure. The ester groups and methoxy substituents influence its reactivity and interactions with other molecules. In polymerization reactions, the compound acts as a monomer, forming long chains through ester linkages. These polymers exhibit unique thermal and mechanical properties due to the presence of the methoxy groups, which affect the crystallization and stability of the polymer chains .
類似化合物との比較
Dimethyl 2,5-dimethoxyterephthalate can be compared with other similar compounds, such as:
Dimethyl 2,5-thiophenedicarboxylate: This compound has a thiophene ring instead of a benzene ring, leading to different reactivity and properties.
Dimethyl terephthalate: Lacks the methoxy groups, resulting in different crystallization behavior and thermal properties.
2,5-Dihydroxyterephthalic acid diethyl ester: Similar structure but with hydroxyl groups instead of methoxy groups, affecting its reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and suitability for specific applications in polymer and materials science.
特性
IUPAC Name |
dimethyl 2,5-dimethoxybenzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6/c1-15-9-5-8(12(14)18-4)10(16-2)6-7(9)11(13)17-3/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHLHMMKAVROOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B3251522.png)


![(3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B3251534.png)

![Ethyl((2-[ethyl(methyl)amino]ethyl))amine](/img/structure/B3251550.png)





![1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B3251589.png)
